Butyl acetoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYHFWZISXFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060453 | |
| Record name | Butanoic acid, 3-oxo-, butyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid; fruity taste; sweet, brandy-like odour of fermented fruit | |
| Record name | Butanoic acid, 3-oxo-, butyl ester | |
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| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
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| Record name | Butyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
100.00 to 103.00 °C. @ 16.00 mm Hg | |
| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; soluble in alcohol and oil | |
| Record name | Butyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.976 | |
| Record name | Butyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
591-60-6 | |
| Record name | Butyl acetoacetate | |
| Source | CAS Common Chemistry | |
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| Record name | Butyl acetoacetate | |
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| Record name | Butyl acetoacetate | |
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| Record name | Butanoic acid, 3-oxo-, butyl ester | |
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| Record name | Butanoic acid, 3-oxo-, butyl ester | |
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| Record name | Butyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BUTYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-35.6 °C | |
| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Butyl Acetoacetate
Elucidation of Transacetoacetylation Mechanisms
The process of transferring an acetoacetyl group from butyl acetoacetate (B1235776) to a nucleophile, known as transacetoacetylation, operates through a mechanism distinctly different from typical transesterification. This unique pathway is central to its enhanced reactivity and synthetic utility.
A key advantage of using tert-butyl acetoacetate in transacetoacetylation reactions is its significantly higher reactivity compared to its less hindered analogs. Kinetic studies have shown that tert-butyl acetoacetate is approximately 15 to 20 times more reactive than methyl acetoacetate or ethyl acetoacetate. lookchem.comchemicalbook.com This increased reaction rate is a direct consequence of the acetylketene mechanism. The thermal instability of the tert-butyl group facilitates the formation of the reactive intermediate at lower temperatures and in shorter timeframes. This allows reactions to be conducted efficiently, often at around 100 °C, making the process more facile than those involving methyl or ethyl analogues. lookchem.com
Comparative Reactivity of Acetoacetate Esters
| Acetoacetate Ester | Relative Reactivity | Governing Mechanism |
|---|---|---|
| tert-Butyl Acetoacetate | ~15-20x faster | Unimolecular via Acetylketene |
| Methyl Acetoacetate | Baseline | Standard Transesterification |
| Ethyl Acetoacetate | Baseline | Standard Transesterification |
The high reactivity of tert-butyl acetoacetate and its unique mechanism permit the acetoacetylation of various substrates, including complex systems like polymers and biomaterials, without the need for a catalyst. lookchem.comresearchgate.net This is particularly valuable for modifying sensitive substrates where a catalyst might induce unwanted side reactions or degradation.
A notable application is the functionalization of lignin (B12514952), a complex aromatic biopolymer. rsc.orgrsc.org Kraft lignin can be chemically modified by heating it with tert-butyl acetoacetate in a suitable solvent like 1,4-dioxane (B91453). rsc.orgrsc.org The reaction proceeds efficiently at temperatures around 101-130°C, successfully attaching acetoacetate groups to the various hydroxyl moieties present in the lignin structure. researchgate.netrsc.org This catalyst-free pathway provides a straightforward method for producing value-added lignin-based polyols and resins. rsc.orgrsc.org Similarly, this method has been applied to acetoacetylate cellulose (B213188) and other hydroxyl-bearing polymers, demonstrating its broad utility in materials science. researchgate.netgoogle.com
Comparative Reactivity with Methyl and Ethyl Acetoacetate Analogs
Enantioselective and Stereoselective Transformations
Butyl acetoacetate serves as a prochiral substrate for asymmetric transformations, enabling the synthesis of valuable chiral building blocks. Biocatalysis, in particular, has proven to be an effective strategy for achieving high stereoselectivity in the reduction of its ketone group.
The asymmetric reduction of the β-keto group in this compound yields chiral β-hydroxybutanoates, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. tandfonline.com
Whole-cell biocatalysis using microorganisms like baker's yeast (Saccharomyces cerevisiae) is a well-established method for the enantioselective reduction of ketones. researchgate.netnih.gov The strain Saccharomyces cerevisiae B5 has been specifically utilized as a catalyst for the asymmetric reduction of tert-butyl acetoacetate to produce (S)-tert-butyl 3-hydroxybutyrate (B1226725). scientific.netresearchgate.net
Research has shown that optimizing reaction conditions is crucial for achieving high conversion and enantiomeric excess (e.e.). scientific.net For the reduction using S. cerevisiae B5, key parameters include reaction time, temperature, pH, and the concentrations of the substrate and biomass. researchgate.net The addition of an inhibitor, such as chloroform (B151607), can significantly enhance the optical purity of the product. scientific.netresearchgate.net Under optimal conditions—including an initial substrate concentration of 2.0 g/L, a biomass concentration of 140 g/L, and the presence of 6 g/L chloroform at 30°C and pH 6.2—a complete conversion (100%) and an enantiomeric excess of 100% for the (S)-enantiomer were achieved after 60 hours. scientific.net
Asymmetric Reduction of tert-Butyl Acetoacetate with Saccharomyces cerevisiae B5
| Parameter | Condition | Result |
|---|---|---|
| Catalyst | Saccharomyces cerevisiae B5 | Conversion: 100% Enantiomeric Excess (e.e.): 100% |
| Substrate | tert-Butyl Acetoacetate | |
| Product | (S)-tert-butyl 3-hydroxybutyrate | |
| Reaction Time | 60 hours | |
| Temperature | 30 °C | |
| Initial pH | 6.2 | |
| Inhibitor | Chloroform (6 g/L) |
Asymmetric Reduction Pathways
Optimization of Bioreduction Conditions for Enhanced Enantiomeric Excess
The asymmetric bioreduction of β-ketoesters like this compound is a critical process for producing chiral β-hydroxyesters, which are valuable building blocks in pharmaceuticals. Achieving high enantiomeric excess (ee) is paramount, and this is accomplished through the meticulous optimization of various reaction parameters. The choice of microorganism is fundamental, with various yeast strains from genera such as Kluyveromyces, Candida, Pichia, and Saccharomyces being widely employed. scielo.brresearchgate.net These whole-cell biocatalysts are often preferred over isolated enzymes because they contain the necessary cofactors and can regenerate them in situ. scielo.br
Optimization strategies focus on several key physicochemical parameters that influence both conversion rates and the stereoselectivity of the reduction. mdpi.com These include the pH and temperature of the reaction medium, substrate and biocatalyst concentrations, and reaction time. capes.gov.brnih.gov For instance, in the reduction of ethyl acetoacetate by Saccharomyces cerevisiae, tuning these factors was shown to yield the (S)-enantiomer with an enantiomeric excess greater than 98%. nih.gov
Furthermore, the reaction medium itself can be engineered to improve outcomes. The use of co-solvents can mitigate issues like substrate inhibition and low solubility. capes.gov.brrjptonline.org A notable advancement is the use of hydrophilic ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4), which can significantly reduce substrate inhibition and moderately improve enantioselectivity compared to purely aqueous systems. capes.gov.br In one study, the addition of [BMIM]BF4 to the bioreduction of ethyl acetoacetate by Pichia membranaefaciens cells resulted in a higher reaction yield (77.8% vs. 68.5%) and improved product e.e. (73.0% vs. 65.1%). capes.gov.br Fed-batch techniques, where the substrate is added incrementally, have also proven effective in maintaining low, non-inhibitory substrate concentrations, leading to improved yield and optical purity. researchgate.net
| Parameter | Effect on Bioreduction | Example/Rationale | Citation |
|---|---|---|---|
| Biocatalyst | Determines inherent stereoselectivity and activity. | Whole cells of Kluyveromyces marxianus, Pichia membranaefaciens, and Saccharomyces cerevisiae are commonly used for reducing β-ketoesters. | scielo.brcapes.gov.br |
| Temperature | Affects enzyme activity and stability; can influence stereoselectivity. | Optimal temperatures for Candida parapsilosis were found to be 25°C to 35°C; a drop in enantioselectivity was seen at 40°C. | mdpi.com |
| pH | Impacts the ionization state of the enzyme's active site and substrate. | Optimal pH can maximize enantiomeric excess, though sometimes at the cost of reaction yield. A pH of 7 was found to be optimal in one study. | mdpi.com |
| Co-solvents | Improve substrate solubility and can reduce substrate/product inhibition. | Ionic liquids (e.g., [BMIM]BF4) can increase yield and enantioselectivity. | capes.gov.br |
| Substrate Concentration | High concentrations can lead to substrate inhibition. | Fed-batch operations maintain low substrate levels, improving yield and e.e. to >99%. | researchgate.net |
Chiral Catalyst Development for Stereoselective Mannich Reactions
The Mannich reaction is a cornerstone of carbon-carbon bond formation, and the development of chiral catalysts has enabled the synthesis of optically active β-amino carbonyl compounds from prochiral starting materials. This compound serves as an effective nucleophile in these transformations. Research has focused on creating catalysts that can control the stereochemical outcome with high precision.
Squaramide Organocatalysis
Among the most successful organocatalysts for the asymmetric Mannich reaction involving this compound are those based on a squaramide scaffold, particularly those derived from cinchona alkaloids. chemicalbook.comsigmaaldrich.com These bifunctional catalysts have demonstrated remarkable efficiency and enantioselectivity. In a key study, highly enantioselective Mannich reactions between imines bearing a benzothiazole (B30560) moiety and tert-butyl acetoacetate were developed using a cinchona-based squaramide organocatalyst. chemicalbook.com The corresponding β-keto ester products were obtained in high yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). chemicalbook.comresearchgate.net
Similarly, the reaction of N-Boc-isatin imines with tert-butyl acetoacetate, catalyzed by a chiral cinchona alkaloid-derived squaramide, proceeds under mild conditions to afford chiral 3-amino-2-oxindoles in high to quantitative yields (78–99%) and with uniformly excellent enantioselectivities (90–99% ee). beilstein-journals.org However, with unsymmetrical dicarbonyl compounds like tert-butyl acetoacetate, the reaction can result in a 1:1 mixture of diastereomers. beilstein-journals.org The steric bulk of the tert-butyl group is often advantageous, as it can minimize side reactions that are more prevalent with smaller methyl or ethyl esters.
| Reactants | Catalyst System | Yield | Enantiomeric Excess (ee) | Citation |
|---|---|---|---|---|
| Imines (benzothiazole) + tert-Butyl Acetoacetate | Cinchona-based Squaramide | Up to 99% | Up to 98% | chemicalbook.comresearchgate.net |
| N-Boc-isatin Imines + tert-Butyl Acetoacetate | Chiral Cinchona Alkaloid-derived Squaramide | 91-95% | 90-99% | beilstein-journals.org |
Mechanistic Insights into Stereocontrol
The high degree of stereocontrol exerted by squaramide catalysts is attributed to their bifunctional nature, allowing them to activate both the nucleophile and the electrophile simultaneously through a well-organized hydrogen-bonding network. researchgate.net The squaramide moiety features two acidic N-H protons and two basic carbonyl oxygens. This arrangement allows the catalyst to form a ternary complex with the reacting partners in the transition state.
The mechanism involves the squaramide's acidic protons activating the imine electrophile by hydrogen bonding to its nitrogen atom. Concurrently, the enol form of this compound is positioned by hydrogen bonding with the catalyst's basic sites. This dual activation and precise spatial organization in the transition state effectively shields one face of the enolate and the imine, directing the nucleophilic attack to occur with high facial selectivity. This leads to the preferential formation of one enantiomer of the Mannich adduct. The stability of this organized transition state is key to achieving high enantioselectivity.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. This compound is a versatile substrate for such strategies.
Aldol (B89426) Addition/Protection Reactions with Aldehydes
A simple and effective multi-component, one-pot aldol addition/protection reaction has been developed between β-ketoesters like tert-butyl acetoacetate and various aldehydes. researchgate.net The reaction is typically conducted in the presence of trimethylsilyl (B98337) chloride (Me3SiCl) and a non-nucleophilic base such as diisopropylethylamine (i-Pr2EtN). researchgate.netresearchgate.net The reaction proceeds via the formation of a silyl (B83357) enol ether intermediate, which then adds to the aldehyde.
The scope of the reaction is highly dependent on the substrates. At lower temperatures (-20 °C), the reaction is most effective with aromatic aldehydes bearing strong electron-withdrawing groups (e.g., -NO2, -CN). researchgate.net A crucial finding was that the addition of a catalytic amount of dimethylformamide (DMF) dramatically increases the reactivity, likely by activating the silyl enol ether intermediate. This allows the reaction to proceed efficiently even with less activated aldehydes. The resulting silylated aldol adducts are valuable intermediates that can be used in further synthetic transformations to create diols and compounds with quaternary stereocenters. researchgate.netrsc.org
| Aldehyde (R) | Conditions | Additive | Yield of Silylated Adduct | Citation |
|---|---|---|---|---|
| 4-NO2-C6H4 | -20 °C | None | ~30% | researchgate.net |
| 4-NO2-C6H4 | -20 °C | DMF (cat.) | 85% | researchgate.netresearchgate.net |
| 4-CN-C6H4 | -20 °C | DMF (cat.) | 82% | researchgate.net |
| 2-CN-C6H4 | -20 °C | DMF (cat.) | 78% | researchgate.net |
| Benzaldehyde | -20 °C | DMF (cat.) | No Reaction | researchgate.netresearchgate.net |
| Benzaldehyde | rt | None | 42% | researchgate.net |
Sequential Chloromethylation-β-Elimination-Michael Addition Processes
A unique multicomponent reaction involving tert-butyl acetoacetate has been described using chloromethyl chlorosulfate (B8482658) as a reagent under phase-transfer catalysis (PTC) conditions. researchgate.net This transformation proceeds through a complex sequence of reactions to generate methylene-bridged bis-acetoacetates. researchgate.netresearchgate.net
The proposed mechanism involves several distinct steps:
Chloromethylation: The enolate of tert-butyl acetoacetate, formed under basic PTC conditions, attacks the chloromethyl group of chloromethyl chlorosulfate.
β-Elimination: The initial adduct undergoes a base-induced elimination.
Michael Addition: A second molecule of the tert-butyl acetoacetate enolate then acts as a Michael donor, adding to the α,β-unsaturated intermediate formed in the previous step.
This sequential process results in the formation of a methylene-bridged dimer of the original keto ester. researchgate.net Under certain anhydrous conditions, a competing reaction involving chlorination at the active methylene (B1212753) position of the acetoacetate can become the main process. researchgate.netresearchgate.net The resulting bridged compounds can further evolve to form polyfunctional dihydrofuran and tetrahydropyran (B127337) derivatives. researchgate.net
Cyclization and Heterocycle Synthesis
This compound, particularly tert-butyl acetoacetate (t-BAA), serves as a versatile precursor in the synthesis of various cyclic compounds. Its activated methylene group and dual carbonyl functionalities allow for a range of cyclization strategies.
Indene Derivative Formation
Tert-butyl acetoacetate is a crucial component in the synthesis of 1H-indene-1,3(2H)-dione derivatives, which are important end-capping acceptors in the development of non-fullerene acceptors for organic solar cells. mdpi.com The typical protocol involves the reaction of phthalic anhydride (B1165640) with a compound containing an activated methylene group, most commonly tert-butyl acetoacetate, in the presence of acetic anhydride and triethylamine. mdpi.com
The reaction proceeds through a multi-step mechanism that is thought to involve a Knoevenagel condensation. mdpi.comresearchgate.net A key intermediate, tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, has been isolated and characterized. mdpi.com This intermediate is formed regioselectively from the reaction of phthalic anhydride and tert-butyl acetoacetate. mdpi.com Subsequent treatment of this intermediate with a base like sodium methoxide (B1231860) in methanol (B129727) leads to the elimination of the acetyl and ester groups and rearrangement to furnish the final 1H-indene-1,3(2H)-dione in high yield. mdpi.com While the synthesis of 1H-indene-1,3(2H)-dione acceptors can sometimes result in low yields, optimizing the procedure by isolating the key intermediate can improve efficiency. mdpi.com
In a related process, tert-butyl acetoacetate is used in the Perkin reaction with 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile in acetic anhydride and triethylamine. mdpi.comresearchgate.net This reaction, followed by acid-catalyzed hydrolysis, produces 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, another important precursor for non-fullerene acceptors. mdpi.comresearchgate.net
Pyrrole (B145914) Synthesis
This compound is a valuable substrate for several classical and modern methods of pyrrole synthesis.
The Knorr pyrrole synthesis utilizes tert-butyl acetoacetate to produce polysubstituted pyrroles. ub.eduwikipedia.org In a typical procedure, tert-butyl acetoacetate is first converted to an α-oximino derivative via nitrosation with sodium nitrite (B80452) in acetic acid. wordpress.com This oxime is then reduced in situ using zinc dust, generating an unstable α-aminoketone intermediate. ub.eduwordpress.com This intermediate immediately undergoes condensation with a second equivalent of a β-ketoester (like ethyl acetoacetate) in an acid-catalyzed reaction, followed by cyclization and dehydration to form the pyrrole ring. ub.eduwordpress.com The use of tert-butyl acetoacetate in this synthesis is reported to give high yields. wikipedia.org Indene-fused pyrroles can also be synthesized via a Knorr-type reaction between the oxime of tert-butyl acetoacetate and 2-indanone. nih.gov
The Hantzsch pyrrole synthesis has been adapted for a one-step, continuous flow process to create pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, various amines, and α-bromoketones. acs.orgsyrris.comnih.govscispace.comnih.gov A key innovation of this method is the utilization of the hydrogen bromide (HBr) generated as a byproduct during the Hantzsch reaction to hydrolyze the tert-butyl ester in situ. acs.orgsyrris.comnih.gov This efficient, atom-economical process occurs in a single microreactor, avoiding the need to isolate intermediates and offering a significant advantage over traditional multi-step batch syntheses. acs.orgnih.gov
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). ub.eduorganic-chemistry.org this compound can be used as a starting material to generate the required 1,4-diketone precursor. rasayanjournal.co.in
Cyclohexanone (B45756) Derivatives Synthesis via Stereospecific Catalysis
Substituted cyclohexanone derivatives can be synthesized stereospecifically using tert-butyl acetoacetate. In a notable example, the condensation of tert-butyl acetoacetate with various aromatic aldehydes in a 2:1 molar ratio, using methylamine (B109427) as a stereospecific catalyst, yields highly substituted cyclohexanones. banglajol.info This reaction, conducted in ethanol, produces a single product, t(3)-aryl-r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(5)-methylcyclohexanones, as colorless crystalline solids. banglajol.info The stereochemistry and structure of these complex molecules have been confirmed through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and various 2D NMR techniques. banglajol.info
Table 1: Synthesis of Substituted Cyclohexanone Derivatives
| Aromatic Aldehyde | Product Name | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Benzaldehyde | r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-phenylcyclohexanone | 72 | 178-180 |
| 4-Chlorobenzaldehyde | t(3)-(4-chlorophenyl)-r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(5)-methylcyclohexanone | 78 | 188-190 |
| 4-Methoxybenzaldehyde | r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(3)-(4-methoxyphenyl)-t(5)-methylcyclohexanone | 75 | 194-196 |
Data sourced from a study by Sabapathy Mohan et al. banglajol.info
Functional Group Transformations and Derivative Synthesis
This compound is a premier reagent for introducing the acetoacetyl group into various molecules and for synthesizing other important functional groups.
Acetoacetylation of Diverse Nucleophiles (Alcohols, Amines)
Tert-butyl acetoacetate (t-BAA) is an exceptionally efficient reagent for the acetoacetylation of nucleophiles such as alcohols and amines. chemicalbook.com This process, known as transacetoacetylation, is significantly more reactive—reportedly 15 to 20 times faster—than reactions using methyl or ethyl acetoacetate. chemicalbook.com The reaction mechanism involves the formation of an enolate intermediate, which is then attacked by the nucleophile, releasing tert-butanol (B103910) as the only byproduct. rsc.org This allows the reaction to be driven to completion by removing the low-boiling t-butanol. rsc.org
This method is highly versatile and can be used to acetoacetylate a wide range of alcohols, including primary, secondary, and even sterically hindered tertiary alcohols, under relatively mild, catalyst-free conditions. lookchem.com It is effective for modifying complex polyols like lignin and castor oil, as well as simpler diols. rsc.orgresearchgate.net The reaction with amines proceeds readily to form acetoacetamides. chemicalbook.com However, with unhindered primary amines, side reactions can occur, leading to the formation of enamine byproducts. chemicalbook.comlookchem.com This can be controlled by adjusting reaction conditions, such as using higher dilution or altering the mode of addition. chemicalbook.comlookchem.com
Table 2: Acetoacetylation of Various Nucleophiles with tert-Butyl Acetoacetate (t-BAA)
| Nucleophile | Product | Method* | Yield (%) |
|---|---|---|---|
| 1,6-Hexanediol | 1,6-Hexanediyl bis(acetoacetate) | A | 96 |
| 2-Ethyl-1-hexanol | 2-Ethylhexyl acetoacetate | A | 96 |
| Cyclohexanol | Cyclohexyl acetoacetate | A | 95 |
| 2-Methyl-3-buten-2-ol (tertiary allylic alcohol) | 1,1-Dimethyl-2-propenyl acetoacetate | A | 85 |
| Allyl alcohol | Allyl acetoacetate | C | 95 |
| Isopinocampheol (hindered alcohol) | Isopinocampheyl acetoacetate | A | 85 |
| n-Heptylamine | N-Heptylacetoacetamide | A | 83 |
| Cyclohexylamine | N-Cyclohexylacetoacetamide | B | 86 |
\Methods described by Witzeman and Nottingham: Method A: Heating nucleophile and t-BAA in xylene. Method B: Heating in a flask with a distillation column. Method C: Refluxing for low-boiling nucleophiles. lookchem.com*
Acyloin Synthesis Methodologies
Tert-butyl acetoacetate serves as a key starting material for a novel method of preparing acyloins. orgsyn.orgscispace.comfishersci.se This synthetic route involves first introducing a benzoyloxy group to the α-position of t-butyl acetoacetate. orgsyn.orgscispace.com This is achieved by reacting the sodium salt of t-butyl acetoacetate with benzoyl peroxide. scispace.com
The resulting α-benzoyloxy derivative is then treated with a catalytic amount of p-toluenesulfonic acid. orgsyn.orgscispace.com Heating this mixture readily cleaves the carbo-t-butoxy group, which is a characteristic feature of t-butyl β-ketoesters, to yield the α-benzoyloxy ketone. orgsyn.orgscispace.com The final acyloin is then obtained through hydrolysis of this intermediate. orgsyn.org This methodology highlights the synthetic utility of the tert-butoxycarbonyl group as a temporary activating group that can be easily removed. orgsyn.org
Synthesis of α,β-Unsaturated Ketones
The synthesis of α,β-unsaturated ketones from this compound can be achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active methylene compound, such as a β-keto ester like this compound, to a carbonyl group of an aldehyde or ketone, which is then followed by a dehydration reaction. scielo.br
One approach involves the reaction of aldehydes with tert-butyl acetoacetate, which can lead to the formation of α,β-unsaturated-β'-ketoic acid esters. These intermediates can then undergo thermal decomposition, often with a catalyst like p-toluenesulfonic acid at high temperatures, to yield the desired α,β-unsaturated ketones. However, this method can be time-consuming and may result in low yields. google.com For instance, a Z-selective Knoevenagel condensation can be achieved using tert-butyl acetoacetate with either aromatic or aliphatic aldehydes, though this may also result in low chemical yields. rsc.org
A more efficient method for synthesizing α,β-unsaturated ketones involves reacting an aldehyde with an alkali metal salt of acetoacetic acid in a heterogeneous solvent system in the presence of an aliphatic secondary amine. google.com This reaction is typically carried out at temperatures between 10°C and 50°C, with the pH maintained between 6.0 and 8.0. google.com
The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction used in the synthesis of various compounds, including functional polymers and natural products. mdpi.com
Table 1: Reaction Conditions for the Synthesis of α,β-Unsaturated Ketones
| Reactants | Catalyst/Reagents | Solvent System | Temperature | pH | Product |
| Aldehyde, tert-Butyl Acetoacetate | p-Toluenesulfonic Acid | Not specified | High | Not specified | α,β-Unsaturated Ketone |
| Aldehyde, Alkali Metal Salt of Acetoacetic Acid | Aliphatic Secondary Amine | Heterogeneous (Oil/Water) | 10-50°C | 6.0-8.0 | α,β-Unsaturated Ketone |
| Aromatic/Aliphatic Aldehyde, tert-Butyl Acetoacetate | Not specified | Not specified | Not specified | Not specified | Z-α,β-Unsaturated Ketone |
Formation of β-Keto Amides
β-Keto amides can be synthesized from this compound through aminolysis. This reaction involves the treatment of the β-keto ester with a primary or secondary amine. The reaction typically proceeds by refluxing a mixture of tert-butyl acetoacetate and the amine under solvent-free conditions. publish.csiro.au The reactivity of this compound allows for the formation of an enolate intermediate, which then undergoes nucleophilic attack by the amine group.
For example, the reaction of tert-butyl acetoacetate with cyclohexanamine under reflux for two hours without a solvent yields the corresponding β-keto amide. publish.csiro.au Similarly, reacting tert-butyl acetoacetate with (2S,6R)-2,6-dimethylpiperidine under reflux for four hours in solvent-free conditions produces 1-((2R,6S)-2,6-dimethylpiperidin-1-yl)butane-1,3-dione. publish.csiro.au The resulting crude products are often purified by column chromatography. publish.csiro.au
The synthesis of β-keto amides can also be achieved under milder conditions by reacting 2,2,6-trimethyl-4H-1,3-dioxin-4-one with amines in refluxing tetrahydrofuran (B95107) in the presence of sodium acetate (B1210297). researchgate.net This method avoids the side products often seen with traditional protocols and typically results in quantitative yields. researchgate.net
Table 2: Synthesis of β-Keto Amides from tert-Butyl Acetoacetate
| Amine | Reaction Conditions | Product |
| Cyclohexanamine | Reflux, 2 hours, solvent-free | N-cyclohexyl-3-oxobutanamide |
| (2S,6R)-2,6-dimethylpiperidine | Reflux, 4 hours, solvent-free | 1-((2R,6S)-2,6-dimethylpiperidin-1-yl)butane-1,3-dione |
Coumarin Derivative Synthesis Utilizing Related Acetoacetate Chemistry
Coumarin and its derivatives can be synthesized through various methods, with the Pechmann condensation being a prominent and widely used reaction. nih.govchemmethod.comcore.ac.uk This method typically involves the reaction of a phenol (B47542) with a β-keto ester, such as ethyl acetoacetate, in the presence of an acid catalyst. core.ac.uk While this compound is not the most commonly cited acetoacetate in this specific synthesis, the underlying chemistry is directly applicable.
The Pechmann condensation can be catalyzed by a variety of acids, including concentrated sulfuric acid, phosphorus pentoxide, and trifluoroacetic acid. rsc.org However, these traditional catalysts can be corrosive and lead to environmental concerns. rsc.orgarkat-usa.org Consequently, research has focused on developing more environmentally friendly and reusable catalysts. Solid acid catalysts like Amberlyst-15, Nafion-H, and montmorillonite (B579905) clay have been successfully employed. core.ac.ukrsc.orgarkat-usa.org For instance, the condensation of phloroglucinol (B13840) with ethyl acetoacetate using Amberlyst-15 as a catalyst at 110°C under solvent-free conditions yields 5,7-dihydroxy-4-methylcoumarin (B191047) with a 95% yield. core.ac.uk
The reaction mechanism for the Pechmann condensation catalyzed by a solid acid like Amberlyst-15 involves the initial activation of the β-keto ester by the acid catalyst, followed by reaction with the phenol. core.ac.uk Microwave irradiation has also been utilized to accelerate the synthesis of coumarins via the Pechmann reaction. arkat-usa.org
Other synthetic routes to coumarins include the Knoevenagel condensation, Perkin reaction, Wittig reaction, and Claisen rearrangement. nih.govchemmethod.com The Knoevenagel condensation, for example, can be used to synthesize coumarin-3-carboxylic acids from salicylaldehyde (B1680747) and Meldrum's acid in water at room temperature. nih.gov
Table 3: Catalysts and Conditions for Coumarin Synthesis via Pechmann Condensation
| Phenol | β-Keto Ester | Catalyst | Conditions | Product | Yield |
| Resorcinol | Ethyl Acetoacetate | Concentrated Sulfuric Acid | Not specified | 7-hydroxy-4-methylcoumarin | 86% nih.gov |
| Phloroglucinol | Ethyl Acetoacetate | Amberlyst-15 | 110°C, solvent-free | 5,7-dihydroxy-4-methylcoumarin | 95% core.ac.uk |
| Phenolic Compounds | Ethyl Acetoacetate | Dipyridine Copper Chloride | Conventional heating or microwave irradiation | Coumarin derivatives | Excellent yields arkat-usa.org |
| Substituted Phenols | β-Ketoesters | Zirconia-based heterogeneous catalyst | 80°C | Coumarins | Not specified rsc.org |
Advanced Research Applications of Butyl Acetoacetate in Materials Science and Polymer Chemistry
Acetoacetyl-Functionalized Polymer Development
The development of acetoacetyl-functionalized polymers is a key area of research aimed at creating materials with enhanced performance characteristics. By chemically grafting acetoacetate (B1235776) moieties onto polymer chains, scientists can create resins and polyols with novel functionalities. eastman.com These modified polymers serve as versatile platforms for further chemical reactions, particularly for creating cross-linked networks in coatings, adhesives, and composites. eastman.comresearchgate.net The use of tert-butyl acetoacetate (t-BAA) is a favored method for this functionalization, noted for its efficiency under relatively mild conditions. mdpi.comsci-hub.segoogle.com
The primary and most industrially viable method for synthesizing acetoacetylated resins and polyols is through the transesterification of a hydroxyl-functional polymer with tert-butyl acetoacetate (t-BAA). google.comresearchgate.net This process, often called transacetoacetylation, involves reacting a polyol (e.g., polyester (B1180765) polyols, acrylic polyols, or bio-based polyols like those from castor or tall oil) with t-BAA. mdpi.comresearchgate.netgoogle.com The reaction is typically conducted at temperatures between 110°C and 130°C. mdpi.comresearchgate.net A key aspect of this synthesis is the removal of the tert-butanol (B103910) byproduct by distillation, which drives the reaction to completion according to Le Chatelier's principle. sci-hub.sewur.nl This method is highly efficient for converting hydroxyl groups to acetoacetyl groups with minimal color formation. researchgate.net
An alternative synthesis route involves the free-radical polymerization of an acetoacetyl-functional monomer, such as acetoacetoxyethyl methacrylate (B99206) (AAEM), with other ethylenically unsaturated monomers. eastman.comeastman.com This allows for the direct incorporation of the acetoacetyl group into the polymer backbone during its initial synthesis. eastman.com
Table 1: Comparison of Synthesis Methods for Acetoacetylated Polymers
| Feature | Transesterification with t-BAA | Polymerization of Acetoacetyl-Functional Monomers |
| Starting Materials | Hydroxyl-functional polymers (polyols, resins) eastman.com | Ethylenically unsaturated monomers, including one with acetoacetyl functionality (e.g., AAEM) eastman.com |
| Reaction Type | Post-polymerization modification (Ester Exchange) researchgate.netgoogleapis.com | Co-polymerization eastman.comgoogle.com |
| Typical Reagent | tert-Butyl Acetoacetate (t-BAA) sci-hub.segoogle.com | Acetoacetoxyethyl Methacrylate (AAEM) eastman.comeastman.com |
| Key Advantage | Versatility to modify a wide range of existing polyols and resins. eastman.comresearchgate.net | Precise control over the placement and amount of acetoacetyl functionality in the polymer chain. eastman.com |
| Byproduct | tert-Butanol (distilled off to drive reaction) mdpi.comwur.nl | None from the incorporation of the functional group. |
The introduction of the acetoacetyl group via butyl acetoacetate provides a powerful tool for engineering polymer properties. The bulky pendant group and its unique chemical nature directly influence the physical and chemical characteristics of the resin, such as adhesion, corrosion resistance, and solution viscosity. eastman.comeastman.com
The incorporation of acetoacetyl functionality has been shown to significantly enhance the adhesion of coatings to various substrates. gjchemical.comkingindustries.com For instance, modifying 2-component epoxy systems with acetoacetate functional resin modifiers improves adhesion. kingindustries.com Research has also revealed that latex polymers containing acetoacetyl groups exhibit superior adhesion to challenging weathered or chalky surfaces. google.com This improvement is attributed to the reactive nature of the acetoacetyl group, which can form strong bonds with substrate surfaces, and its ability to participate in cross-linking reactions at the coating-substrate interface.
Acetoacetate-functional resins contribute to improved corrosion and humidity resistance in protective coatings. kingindustries.com The cross-linked polymer networks formed from these resins are dense and robust, providing an effective barrier against corrosive agents. Furthermore, the enol form of the acetoacetyl group can chelate with metal surfaces, which may passivate the metal and inhibit corrosion processes. eastman.com Coatings formulated with acetoacetate-functional modifiers have demonstrated enhanced performance in salt spray and humidity tests. kingindustries.com
A significant advantage of acetoacetylating hydroxyl-functional polymers is the substantial reduction in resin solution viscosity. eastman.commdpi.com This effect is primarily due to the replacement of hydroxyl (-OH) groups, which form extensive intermolecular hydrogen bonds, with bulky acetoacetyl groups. mdpi.comresearchgate.net The disruption of this hydrogen bonding network lowers the resistance to flow, making the resins easier to handle and process. mdpi.com This viscosity reduction is particularly beneficial for formulating high-solids coatings, which contain less solvent and are more environmentally friendly. researchgate.net
Table 2: Effect of Acetoacetylation on Polymer Viscosity
| Polymer System | Original State | Modified State | Viscosity Change | Reference |
| Acrylic Resins | Hydroxyl-functional | Acetoacetyl-functional | Significant reduction in solution viscosity with increasing AAEM content. | eastman.com |
| Bio-based Polyols | High viscosity due to hydrogen bonding | Acetoacetylated | Viscosity significantly decreases, making them easier to handle. | mdpi.com |
| Polyester Polyols | Hydroxylated Polyester | Acetoacetylated Polyester | Lower viscosity properties than the corresponding hydroxylated polymers. | researchgate.net |
The versatility of acetoacetylated polymers stems from the dual reactivity of the acetoacetyl group, which possesses both an active methylene (B1212753) group and a ketone carbonyl group. eastman.comeastman.com This allows for a multitude of cross-linking reactions, enabling formulators to cure coatings and create thermoset materials through various mechanisms, some of which function at ambient temperatures. eastman.comresearchgate.net
Key cross-linking chemistries include:
Reaction with Amines: Diamines or polyamines react with the keto-carbonyl group to form stable enamine linkages, a mechanism often used for room-temperature curing. eastman.comgoogleapis.comgoogle.com
Reaction with Isocyanates: The active methylene hydrogen reacts with isocyanates, providing an alternative to traditional polyurethane chemistry. eastman.comresearchgate.net
Reaction with Melamine Resins: The active methylene group readily reacts with melamine-formaldehyde resins under conditions similar to those used for hydroxyl-functional polymers, forming durable carbon-carbon bonds. eastman.comeastman.comgoogle.com
Michael Addition: The active methylene group, after deprotonation by a strong base, can undergo a Michael addition reaction with electron-deficient olefins, such as multifunctional acrylates. eastman.comresearchgate.netgoogle.com
Reaction with Aldehydes: Aldehydes, particularly formaldehyde, can condense with the active methylene group to create cross-links. eastman.com
Metal Chelation: The keto-enol tautomerism of the acetoacetyl group allows it to form strong chelate complexes with various metal ions like zinc, zirconium, and aluminum, which can be used to create cross-links. eastman.comgoogle.com
Table 3: Summary of Cross-linking Chemistries for Acetoacetylated Polymers
| Cross-linking Agent | Reactive Site on Acetoacetyl Group | Resulting Linkage/Bond | Typical Application/Condition | Reference |
| Diamines/Polyamines | Ketone Carbonyl | Enamine | Ambient temperature cure sealants and coatings. | eastman.comgoogle.com |
| Isocyanates | Active Methylene | Urethane-like | Thermoset coatings and materials. | eastman.comresearchgate.net |
| Melamine Resins | Active Methylene | Carbon-Carbon | Baked industrial coatings. | eastman.comeastman.com |
| Multifunctional Acrylates | Active Methylene | Carbon-Carbon (via Michael Addition) | Ambient temperature cure coatings and gels. | eastman.comresearchgate.net |
| Aldehydes (e.g., Formaldehyde) | Active Methylene | Methylene Bridge (Carbon-Carbon) | Thermoset materials. | eastman.com |
| Metal Salts (e.g., Zn, Zr, Al) | Keto-Enol Structure | Metal Chelate | Cross-linking in various polymer systems. | eastman.comgoogle.com |
| Oxygen (Air) | Acetoacetyl Group | Oxidative Cross-link | Self-curing, room-temperature-cure emulsions. | google.com |
Cross-linking Chemistries in Polymer Systems
Michael Addition Reactions
The Michael addition reaction is a key method for carbon-carbon bond formation and is widely used in polymer chemistry. nih.gov In this reaction, the enolate anion of this compound, formed in the presence of a base, acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. nih.govresearchgate.net This reaction is thermodynamically driven by the replacement of a π-bond with a more stable σ-bond. nih.gov
The reaction between acetoacetates and acrylates is a well-studied example of a Michael addition used in polymerization. nih.gov The process is typically catalyzed by strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The resulting product from the initial addition still contains an active methylene hydrogen, which can undergo a second Michael addition if the stoichiometry allows, leading to cross-linked or branched polymer networks. nih.govresearchgate.net This versatility allows for the creation of a wide range of polymer structures, including linear, branched, and hyperbranched polymers. nih.gov
Recent research has focused on the use of Michael addition reactions to create dual-curing thermosets. In these systems, an off-stoichiometric mixture of acetoacetate and acrylate/methacrylate is used. upc.edu The first curing stage is a self-limiting Michael addition at room temperature, followed by a second stage of radical polymerization of the remaining unreacted groups. upc.edu This approach allows for precise control over the final properties of the thermoset material.
Ambient Temperature Cross-linking Systems
This compound's reactivity enables the development of cross-linking systems that can operate at ambient temperatures, which is highly desirable for many industrial applications. One such system involves the reaction of the acetoacetylated polymer with a diamine. The enolic hydroxyl group of the acetoacetate can react with amine functionality to form stable enamine structures. eastman.com This reaction has been successfully used to crosslink composite latexes at room temperature, resulting in films with significantly improved tensile properties. researchgate.net
Another approach to ambient temperature cross-linking is the Knoevenagel condensation reaction. This reaction occurs between an acetoacetylated compound and an aldehyde in the presence of a catalyst, such as piperidine. It is an effective method for creating cross-linked polymer networks at room temperature with high yields. nih.gov For instance, acetoacetylated sucrose (B13894) has been cross-linked with various aromatic dicarboxaldehydes to produce films with high Young's modulus and glass transition temperatures. nih.govacs.org
The ability to form cross-linked polymers at ambient temperature offers several advantages, including reduced energy consumption and the ability to process heat-sensitive materials.
Cellulose-Based Material Innovation
Cellulose (B213188), being the most abundant biopolymer, is an attractive renewable resource for creating sustainable materials. Chemical modification of cellulose with this compound opens up new avenues for developing innovative and functional cellulose-based materials.
Synthesis and Characterization of Cellulose Acetoacetates
Cellulose acetoacetates (CAA) are synthesized by the transesterification of cellulose with tert-butyl acetoacetate (t-BAA). rsc.orgsci-hub.se This reaction can be carried out in a homogeneous system using a solvent like DMAc/LiCl or an ionic liquid, or under catalyst-free conditions. rsc.orgresearchgate.net The degree of substitution (DS), which is the average number of acetoacetate groups per anhydroglucose (B10753087) unit, can be controlled by adjusting the molar ratio of the reactants. rsc.org
The successful synthesis of CAA is confirmed through various characterization techniques. Fourier-transform infrared (FTIR) spectroscopy shows the appearance of characteristic carbonyl stretching bands of the acetoacetate group. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the attachment of the acetoacetyl groups to the cellulose backbone. researchgate.net
The properties of CAA, particularly its solubility, are highly dependent on the DS. This tunability makes CAA a versatile platform for creating a wide range of functional materials.
Molecular Dynamics Simulations for Aqueous Solubility Mechanisms
The aqueous solubility of cellulose acetoacetates (CAA) is a critical factor for their application in various fields. Molecular dynamics (MD) simulations and density functional theory (DFT) calculations have been employed to understand the solubility mechanism at a molecular level. bohrium.comnih.gov
These studies have revealed that the solubility of CAA in water is highly dependent on the degree of substitution (DS). sci-hub.sebohrium.comnih.gov As the DS increases from 0.3 to 0.8, the number of hydrogen bonds between the CAA and water molecules increases, leading to higher solubility. bohrium.comnih.govresearchgate.net However, when the DS increases further from 0.8 to 1.5, the solubility decreases. sci-hub.sebohrium.comnih.gov This is because the increase in solvation free energy can no longer compensate for the decreasing number of CAA-water hydrogen bonds and the growing van der Waals interactions between the larger CAA molecules. bohrium.comnih.gov
MD simulations have also shown that the conformation of CAA molecular chains in water changes from aggregated to stretched and then back to aggregated as the DS increases, which aligns with experimental observations of solubility. sci-hub.se These computational insights are invaluable for designing CAA with specific solubility properties for targeted applications.
Table 1: Effect of Degree of Substitution (DS) on Cellulose Acetoacetate (CAA) Properties
| Degree of Substitution (DS) | Aqueous Solubility | Predominant Interactions | Molecular Conformation |
|---|---|---|---|
| 0.3 - 0.8 | Increases | Increased CAA-water hydrogen bonds and polar solvation free energies. sci-hub.sebohrium.comnih.gov | Stretched chains. sci-hub.se |
Development of Multifunctional Cellulose Films
The reactive acetoacetyl groups in cellulose acetoacetate (CAA) serve as handles for further chemical modifications, enabling the development of multifunctional films with advanced properties.
There is a growing demand for transparent films with effective UV shielding capabilities for applications such as food packaging and protective coatings. By introducing UV-absorbing moieties into the CAA structure, it is possible to create films that block harmful UV radiation while remaining transparent to visible light.
One strategy involves the Hantzsch reaction, where the acetoacetyl groups on cellulose react to form 1,4-dihydropyridine (B1200194) (DHP) rings, which are effective UV absorbers. researchgate.net Another approach is to cross-link CAA with compounds that have inherent UV-absorbing properties, such as polyetherimide. rsc.org The resulting cross-linked films can completely block UV radiation across all wavelengths. rsc.org The formation of enamine bonds during the cross-linking process also contributes to the UV shielding effect. rsc.orgresearchgate.net
These multifunctional cellulose-based films demonstrate great potential in various fields due to their combination of sustainability, transparency, and UV protection.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Cellulose acetoacetate | CAA |
| tert-Butyl acetoacetate | t-BAA |
| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU |
| Dimethylacetamide/Lithium Chloride | DMAc/LiCl |
| 1,4-dihydropyridine | DHP |
UV Shielding Capabilities
Biopolymer Modification and Hydrogel Design
The modification of biopolymers with acetoacetate groups is a key strategy in the design of advanced hydrogels for biomedical applications. This compound serves as a crucial reagent in this process, enabling the formation of versatile and biocompatible materials.
Dextrin (B1630399) Acetoacetate Synthesis for Modular Hydrogels
Dextrin, a biocompatible polysaccharide, can be chemically modified to produce dextrin acetoacetate (DXTAA), a ketone-rich polymer that serves as a modular building block for hydrogels. acs.orgacs.org The synthesis is achieved through a base-catalyzed transesterification reaction between dextrin and tert-butyl acetoacetate. acs.orgacs.org This reaction efficiently introduces acetoacetate groups onto the dextrin backbone, creating reactive sites for subsequent cross-linking. The resulting DXTAA is a versatile cross-linker for creating biocompatible gels in situ without the need for initiators or heat. acs.org
Single- and Double-Cross-linked Network Architectures
The acetoacetate groups on the dextrin backbone allow for the formation of sophisticated hydrogel networks. acs.org Single-cross-linked network (SN) hydrogels can be formed by reacting DXTAA with a hydrazide derivative of alginate (Alg-SDH). acs.orgacs.org This reaction proceeds via "click chemistry," forming stable hydrazone linkages in an aqueous solution without requiring a catalyst or heat. acs.org
To enhance the stability and tune the properties of these materials, double-cross-linked network (DN) architectures can be created. acs.orgacs.org The presence of carboxylate groups within the alginate component of the SN hydrogel allows for a second cross-linking mechanism. acs.org By introducing calcium ions (Ca²⁺) as an ionic cross-linker, a secondary network is formed, resulting in a DN hydrogel. acs.orgacs.org Research shows that these DN hydrogels exhibit significantly higher stability compared to their SN counterparts, particularly at a physiological pH of 7.4. acs.org
| Hydrogel Network Type | Cross-linking Mechanism(s) | Key Components | Notable Properties |
| Single-Network (SN) | Covalent (Hydrazone Linkage) | Dextrin Acetoacetate (DXTAA), Alginate Hydrazide (Alg-SDH) | Forms via catalyst-free click chemistry. acs.org |
| Double-Network (DN) | Covalent (Hydrazone) & Ionic | DXTAA, Alg-SDH, Calcium Ions (Ca²⁺) | Higher stability at physiological pH compared to SN hydrogels. acs.org |
Biocompatibility Studies of Acetoacetate-Derived Hydrogels
A critical requirement for materials intended for biomedical use is biocompatibility. Hydrogels derived from dextrin acetoacetate have been subjected to biocompatibility testing and have shown promising results. acs.org Studies on both single- and double-cross-linked hydrogels synthesized from DXTAA and alginate demonstrate that the materials are non-cytotoxic and biocompatible. acs.orgacs.org Dextrin-based hydrogels, in general, show good biocompatibility, supporting the proliferation of cells cultured on them. nih.gov This excellent biocompatibility, combined with their tunable properties and in situ formation capability, positions acetoacetate-derived hydrogels as highly promising materials for applications such as drug delivery and tissue engineering. acs.orgnih.gov
Lignin (B12514952) Valorization through Acetoacetylation
Lignin, an abundant aromatic biopolymer and a major byproduct of the paper industry, is a promising renewable feedstock for value-added chemicals and materials. rsc.orgacs.org Acetoacetylation, using reagents like tert-butyl acetoacetate, is an effective strategy for lignin valorization by chemically modifying its structure to improve its properties for material applications. rsc.orggoogle.com This modification reduces the extensive hydrogen bonding in lignin, lowering its viscosity and improving its solubility and processability. google.com
Uncatalyzed Reaction for Lignin Modification
A significant advancement in lignin modification is the development of an uncatalyzed acetoacetylation process. rsc.orgrsc.org Research has demonstrated that Kraft lignin can be chemically modified in a chemoselective manner by reacting it with tert-butyl acetoacetate (t-BAA) without the need for a catalyst. rsc.orgrsc.orgresearchgate.net The process involves heating the lignin with t-BAA, sometimes with a co-solvent like 1,4-dioxane (B91453) to aid mixing. rsc.org
This catalyst-free method offers a more streamlined and potentially greener route for lignin functionalization. Studies using model compounds have helped elucidate the reaction, showing that aliphatic hydroxyl groups on the lignin structure are acetoacetylated much more readily than the phenolic hydroxyls. rsc.org
Table: Uncatalyzed Acetoacetylation of Kraft Lignin
| Reactant | Modifying Agent | Condition | Functionalization Level | Key Finding |
|---|
This uncatalyzed reaction provides a direct method to incorporate acetoacetate moieties into the lignin macromolecule, creating a versatile platform for developing bio-based thermoset coatings and other materials. rsc.org
Structural Elucidation of Acetoacetylated Lignin
The successful grafting of acetoacetyl groups onto the lignin polymer is paramount for its subsequent application in materials science. A comprehensive structural elucidation is, therefore, essential to confirm the chemical modification and to understand the extent and nature of the functionalization. This is typically achieved through a combination of spectroscopic techniques, including Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed insights into the molecular structure of the modified lignin.
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of acetoacetylated lignin, the appearance of new, characteristic absorption bands provides clear evidence of successful modification. Research has shown that the FTIR spectrum of acetoacetylated lignin exhibits distinct carbonyl (C=O) stretching vibrations that are absent in the spectrum of unmodified lignin. rsc.org
Specifically, two new peaks are typically observed:
A peak around 1741 cm⁻¹ , which is attributed to the ester carbonyl group of the acetoacetate. rsc.org
A peak around 1711 cm⁻¹ , corresponding to the ketone carbonyl group of the acetoacetate moiety. rsc.org
The presence of these two distinct carbonyl absorptions is a hallmark of the acetoacetate group. rsc.org The broad O-H stretching band, typically found around 3400 cm⁻¹ in unmodified lignin due to aliphatic and aromatic hydroxyl groups, is often observed to decrease in intensity upon acetoacetylation, indicating the consumption of these hydroxyl groups during the reaction. nih.gov
Interactive Data Table: Characteristic FTIR Absorption Bands for Acetoacetylated Lignin
| Functional Group | Wavenumber (cm⁻¹) | Significance | Reference |
| Ester Carbonyl (C=O) | ~1741 | Confirms the presence of the acetoacetate ester linkage. | rsc.org |
| Ketone Carbonyl (C=O) | ~1711 | Indicates the ketone functionality within the acetoacetyl group. | rsc.org |
| O-H Stretch | Diminished intensity ~3400 | Suggests consumption of hydroxyl groups during acetoacetylation. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides more detailed structural information, allowing for the identification and quantification of different proton and carbon environments within the acetoacetylated lignin. Both ¹H NMR and ¹³C NMR are routinely employed.
¹H NMR Spectroscopy
The ¹H NMR spectrum of acetoacetylated lignin shows several new signals when compared to its unmodified counterpart. Key new resonances that confirm acetoacetylation include:
A new peak appearing around 2.1 ppm , which is assigned to the methyl protons (CH₃) of the acetoacetyl group. rsc.org
A broadening of the peak at approximately 3.8 ppm , which is a result of the incorporation of the acetoacetate moieties into the complex lignin structure. The methylene protons of the acetoacetate are often not resolved from the methoxy (B1213986) resonances of lignin in this region. rsc.orgrsc.org
The appearance of new aliphatic peaks in the upfield region of the spectrum. rsc.org
The integration of these new signals can be used to quantify the degree of acetoacetylation.
¹³C NMR Spectroscopy
Further confirmation of the acetoacetate structure on the lignin backbone is provided by ¹³C NMR spectroscopy. The spectrum of acetoacetylated lignin is characterized by the appearance of new signals corresponding to the carbons of the acetoacetyl group:
A signal at approximately 200.4 ppm , attributed to the ketone carbonyl carbon. nih.gov
A signal around 167.9 ppm , corresponding to the ester carbonyl carbon. nih.gov
A signal at about 50.7 ppm , assigned to the methylene carbon. nih.gov
A signal near 30.3 ppm , which is due to the methyl carbon. nih.gov
The presence of these four distinct signals provides unequivocal evidence of the successful grafting of the acetoacetyl group onto the lignin polymer. nih.gov
Interactive Data Table: Characteristic NMR Chemical Shifts for Acetoacetylated Lignin
| Nucleus | Functional Group | Chemical Shift (ppm) | Significance | Reference |
| ¹H | Methyl (CH₃) | ~2.1 | Proton signal for the acetoacetyl methyl group. | rsc.org |
| ¹H | Methylene (CH₂) & Methoxy (OCH₃) | Broadened signal ~3.8 | Overlapping signals of acetoacetate methylene and lignin methoxy protons. | rsc.orgrsc.org |
| ¹³C | Ketone Carbonyl (C=O) | ~200.4 | Carbon signal for the acetoacetyl ketone group. | nih.gov |
| ¹³C | Ester Carbonyl (C=O) | ~167.9 | Carbon signal for the acetoacetyl ester group. | nih.gov |
| ¹³C | Methylene (CH₂) | ~50.7 | Carbon signal for the acetoacetyl methylene group. | nih.gov |
| ¹³C | Methyl (CH₃) | ~30.3 | Carbon signal for the acetoacetyl methyl group. | nih.gov |
³¹P NMR Spectroscopy
³¹P NMR spectroscopy can be utilized as an indirect method to study the hydroxyl groups in lignin. By phosphitylating the remaining free hydroxyl groups in both unmodified and acetoacetylated lignin with a phosphitylating agent like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, the different types of hydroxyl groups (aliphatic, phenolic, and carboxylic acid) can be quantified. A comparison of the ³¹P NMR spectra before and after acetoacetylation reveals a decrease in the signals corresponding to aliphatic and phenolic hydroxyl groups, providing quantitative data on the degree of substitution at these sites. nih.gov For instance, the broad signal for aliphatic OH groups between 145-150 ppm and the signals for phenolic OH groups between 137-144 ppm are observed to decrease after acetoacetylation. nih.gov
Research Findings on Acetoacetylation
Studies involving the reaction of Kraft lignin with tert-butyl acetoacetate have demonstrated the successful functionalization of lignin. rsc.orgrsc.orgrsc.org The use of model compounds, such as those mimicking the primary aliphatic, secondary benzylic, and phenolic hydroxyl environments found in lignin, has been crucial in elucidating the reactivity of these different hydroxyl groups towards acetoacetylation. rsc.orgrsc.org
Research has shown that aliphatic hydroxyl groups are generally more susceptible to trans-acetoacetylation compared to the less reactive phenolic hydroxyls, especially in the absence of a catalyst. rsc.org The amount of acetoacetate functionalization can be controlled by the reaction conditions, such as reaction time and temperature. rsc.org For example, a modest 3-hour reaction time has been shown to result in an acetoacetate functionalization of 2 mol/kg of lignin. rsc.org
The structural elucidation confirms that this compound can effectively modify the structure of lignin by introducing reactive acetoacetyl groups, thereby creating a versatile platform for the development of new polymers and materials. researchgate.netnih.gov
Butyl Acetoacetate in Pharmaceutical and Agrochemical Research
Precursor in Pharmaceutical Synthesis
In pharmaceutical research, butyl acetoacetate (B1235776) is highly valued as a starting material or key intermediate. jubilantingrevia.com It is employed in the synthesis of a wide array of organic chemicals and active pharmaceutical ingredients, demonstrating its significance in drug discovery and development. chemball.comthermofisher.com
Chiral Intermediate Development
The development of chiral intermediates is a cornerstone of modern pharmaceutical synthesis, and butyl acetoacetate is instrumental in this field. Chiral hydroxybutyrates, for instance, are critical building blocks for several widely-used pharmaceuticals. researchgate.net The synthesis of (S)-tert-butyl 3-hydroxybutyrate (B1226725) can be accomplished using tert-butyl acetoacetate. sigmaaldrich.com
Furthermore, protein engineering studies have utilized tert-butyl acetoacetate impurities in the development of enzymatic processes for producing chiral alcohols, which are key intermediates for Active Pharmaceutical Ingredients (APIs). rjptonline.org The ability to use this compound to generate enantiomerically pure compounds is essential for producing drugs with high specificity and efficacy. diva-portal.org
Synthesis of Biologically Active Compounds
This compound is a foundational component in the synthesis of numerous biologically active compounds, ranging from calcium channel blockers to potent anticancer agents.
Selective L-Type Calcium Channel Blockers
L-type calcium channels are important targets in the treatment of hypertension. researchgate.netnih.gov Derivatives of 1,4-dihydropyridine (B1200194), known for their role as calcium channel blockers, can be synthesized through multicomponent reactions involving acetoacetic esters. researchgate.netnih.gov For example, the synthesis of 3-Ethyl-5-(1,1-dimethyl ethyl)-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is achieved through the condensation of 3-chlorobenzaldehyde, ethyl acetoacetate, and t-butyl acetoacetate. researchgate.net
Research has also focused on pyrimidobenzothiazole derivatives as selective L-type calcium channel blockers. researchgate.net The synthesis of these complex heterocyclic systems often involves precursors derived from acetoacetic esters, highlighting the role of this compound in creating novel cardiovascular drugs. researchgate.net
Potent Inhibitors (e.g., Bcl-2/Bcl-xL Proteins)
The anti-apoptotic proteins Bcl-2 and Bcl-xL are significant targets in cancer therapy. nih.gov Structure-based design has led to the synthesis of potent small-molecule inhibitors of these proteins, with tert-butyl acetoacetate serving as a key starting material in the creation of the pyrrole (B145914) core structure of these inhibitors. nih.gov
For instance, a synthetic route to potent Bcl-2/Bcl-xL inhibitors involved preparing a key intermediate from tert-butyl acetoacetate. nih.gov Subsequent modifications led to compounds that bind to Bcl-2 and Bcl-xL with subnanomolar affinity and exhibit low nanomolar IC₅₀ values in cancer cell lines. nih.govnih.gov
Table 1: Binding Affinities and Cellular Activity of Bcl-2/Bcl-xL Inhibitors A selection of synthesized compounds and their inhibitory activities.
| Compound | Bcl-2 Kᵢ (nM) | Bcl-xL Kᵢ (nM) | H146 Cell Line IC₅₀ (nM) |
| Compound 9 | 7 | 1.3 | - |
| Compound 10 | <1 | 2.4 | - |
| Compound 14 | <1 | <1 | Low nanomolar |
| Compound 15 | <1 | <1 | Low nanomolar |
| Compound 31 | - | - | 4.8 |
| Compound 32 | <1 | <1 | 1.3 |
| Data sourced from multiple studies on Bcl-2/Bcl-xL inhibitors. nih.govnih.gov |
Benzothiazole (B30560) β-Keto Ester Derivatives
Benzothiazole derivatives are an important class of heterocyclic compounds with various biological activities. Tert-butyl acetoacetate is used in highly enantioselective Mannich reactions to produce benzothiazole β-keto ester derivatives. chemicalbook.comsigmaaldrich.com These reactions, often catalyzed by organocatalysts, can achieve high yields and excellent enantioselectivities. chemicalbook.com The resulting benzothiazole β-keto ester derivatives are valuable intermediates for further synthetic transformations. chemicalbook.comsigmaaldrich.com
Table 2: Enantioselective Synthesis of Benzothiazole β-Keto Ester Derivatives Illustrative results from catalyzed Mannich reactions using tert-butyl acetoacetate.
| Catalyst System | Yield | Enantiomeric Excess (ee) |
| Cinchona-based squaramide | Up to 99% | Up to 98% |
| Data from studies on enantioselective Mannich reactions. chemicalbook.com |
Investigations into Antimicrobial Activities
Derivatives of this compound have been investigated for their potential as antimicrobial agents. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a charge-transfer complex synthesized from t-BAA showed effective antimicrobial activity against Staphylococcus aureus and E. coli.
Research into 1,4-dihydropyridine derivatives, synthesized using components like t-butyl acetoacetate, also includes evaluation for in vitro antibacterial activity. researchgate.net Some of these compounds have shown moderate to significant activity against various bacterial strains. researchgate.net While butyl acetate (B1210297) itself has demonstrated antimicrobial effects, the focus in pharmaceutical research is on the novel derivatives that can be created from this compound to develop new therapeutic agents. nih.govasianpubs.org
Table 3: Antimicrobial Activity of a t-BAA Derivative Inhibition zones observed using the disc diffusion method.
| Compound | Test Organism | Inhibition Zone (mm) |
| t-BAA Derivative | Staphylococcus aureus | 15 |
| t-BAA Derivative | E. coli | 12 |
| Data from a study on the antimicrobial properties of t-BAA derivatives. |
Role in Antibiotic Production Intermediates (e.g., Dane Salt)
Applications in Agrochemical Development
This compound is an important intermediate in the agrochemical industry. fishersci.ficymitquimica.comthermofisher.com It serves as a versatile reagent for the synthesis of various agrichemicals, including products designed to protect crops and enhance growth. chemicalbook.comfishersci.fi
As a chemical reagent, tert-butyl acetoacetate is employed as a starting material for producing a range of organic chemicals used in agriculture. fishersci.fifishersci.iefishersci.no Its utility stems from its ability to participate in various chemical reactions to build complex molecular structures. guidechem.comcymitquimica.com It can be used as an acetoacetylating reagent in agrichemical applications. chemicalbook.com For example, it is used in the synthesis of 2-alkylacylmethyl-1,4-succinic acid derivatives, which are important intermediates for plant growth regulators. google.com
This compound is explicitly identified as a raw material and intermediate for the manufacture of insecticides, pesticides, and herbicides. chemball.comije.iralibaba.com Its chemical structure is integrated into the final molecular framework of these active agrochemical ingredients. The ester and ketone functionalities allow for the construction of heterocyclic and other complex structures common in modern pest control agents. guidechem.comchemball.com The use of this compound as a building block is a key step in the production chain for a variety of substances aimed at crop protection. ije.iralibaba.com
Advanced Analytical and Computational Methodologies in Butyl Acetoacetate Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the structure and properties of butyl acetoacetate (B1235776). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly crucial in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise structure of butyl acetoacetate by mapping the magnetic environments of its atomic nuclei.
Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the this compound molecule, which is essential for confirming its structural arrangement. slideshare.net The ¹H NMR spectrum provides distinct signals corresponding to the protons of the butyl group and the acetoacetate moiety. For instance, in a study involving the acetoacetylation of lignin (B12514952) with tert-butyl acetoacetate, new peaks appearing at 2.1 ppm, 1.4 ppm, and 0.9 ppm in the ¹H NMR spectrum were attributed to the incorporation of the acetoacetate group. rsc.org
A typical ¹H NMR spectrum of tert-butyl acetoacetate shows a singlet for the nine protons of the tert-butyl group around 1.2–1.4 ppm. The protons of the methylene (B1212753) group adjacent to the ketone appear as a singlet, while the methyl protons of the acetyl group also produce a singlet. The integration of these signals confirms the number of protons in each unique chemical environment.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl (CH₃) of Acetyl | ~2.2 | Singlet | 3H |
| Methylene (CH₂) | ~3.4 | Singlet | 2H |
| Methylene (OCH₂) of Butyl | ~4.1 | Triplet | 2H |
| Methylene (CH₂) of Butyl | ~1.6 | Sextet | 2H |
| Methylene (CH₂) of Butyl | ~1.4 | Sextet | 2H |
| Methyl (CH₃) of Butyl | ~0.9 | Triplet | 3H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
To further confirm the molecular structure, Carbon-13 (¹³C) NMR spectroscopy is employed. This technique identifies the different carbon environments in this compound. The spectrum will show distinct peaks for the carbonyl carbons of the ester and keto groups, typically in the range of 167-201 ppm. The carbons of the butyl group and the acetyl group will also have characteristic chemical shifts. For tert-butyl acetoacetate, the carbonyl carbons appear around 170–200 ppm, the tert-butyl carbon at approximately 28–30 ppm, and the quaternary carbon of the tert-butyl group near 80 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Keto Carbonyl (C=O) | ~201 |
| Ester Carbonyl (C=O) | ~167 |
| Methylene (OCH₂) of Butyl | ~65 |
| Methylene (CH₂) | ~50 |
| Methyl (CH₃) of Acetyl | ~30 |
| Methylene (CH₂) of Butyl | ~31 |
| Methylene (CH₂) of Butyl | ~19 |
| Methyl (CH₃) of Butyl | ~14 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
While not directly applicable to the non-fluorinated this compound, Fluorine-19 (¹⁹F) NMR is a powerful tool for the quantitative analysis and isomeric differentiation of fluorinated analogues. researchgate.netresearchgate.netlcms.cz The wide chemical shift range and high sensitivity of ¹⁹F NMR allow for the precise quantification of fluorinated compounds and the clear distinction between positional isomers. researchgate.netlcms.cz This technique is particularly useful in reaction monitoring and purity determination of fluorinated pharmaceuticals and agrochemicals. nih.govresearchgate.net Should this compound be fluorinated for specific applications, ¹⁹F NMR would be an essential analytical method.
This compound, like other β-keto esters, exists as a mixture of keto and enol tautomers. NMR spectroscopy is a primary method for studying this tautomeric equilibrium. cdnsciencepub.comcolostate.edu The keto and enol forms have distinct sets of proton and carbon signals in their respective NMR spectra. By integrating the signals corresponding to each tautomer, the equilibrium constant can be determined. colostate.edu For instance, in tert-butyl acetoacetate, both tautomers can be detected, although the peaks may be broad. cdnsciencepub.com The position of the equilibrium is influenced by factors such as solvent polarity and temperature. colostate.edu The enol form is stabilized by intramolecular hydrogen bonding.
In a study on the acetoacetylation of lignin, overlapping methyl group peaks at 2.1 ppm in the ¹H NMR spectrum were identified as belonging to the keto and enol tautomers of the acetoacetate moieties. rsc.org Another study noted that for certain acetoacetate esters, a new peak at 2.1 ppm formed over time, which was assigned to tautomer equilibration, with the concentration shifting in a more polar solvent. rsc.org
Fluorine-19 (¹⁹F) NMR for Quantitative and Isomeric Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. bellevuecollege.edulibretexts.org The IR spectrum shows characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. udel.edu
For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of both a ketone and an ester functional group, two distinct carbonyl peaks are often observed. The ester carbonyl typically absorbs at a higher frequency (around 1740 cm⁻¹) than the ketone carbonyl (around 1720 cm⁻¹). In a study on acetoacetylated lignin, the appearance of two distinct carbonyl stretches at 1741 and 1711 cm⁻¹ was considered characteristic of the acetoacetate ester. rsc.org
Other significant absorption bands include the C-O stretching of the ester group and the C-H stretching of the alkyl groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| Alkyl C-H | Stretching | 2850-3000 |
| Ketone C=O | Stretching | ~1720 |
| Ester C=O | Stretching | ~1740 |
| Ester C-O | Stretching | 1000-1300 |
The precise positions of these bands can provide further information about the molecular environment and the keto-enol tautomerism.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is an indispensable tool for the molecular characterization of this compound, providing detailed information on its mass and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum displays the molecular ion peak ([M]⁺) and a series of fragment ion peaks at specific mass-to-charge ratios (m/z). The fragmentation pattern is a unique "fingerprint" that allows for the unequivocal identification of the compound. For this compound (C₈H₁₄O₃, molecular weight: 158.20 g/mol ), the mass spectrum shows characteristic peaks that correspond to specific fragments of the molecule. nih.gov The NIST Mass Spectrometry Data Center provides a reference spectrum for tert-butyl acetoacetate, which is crucial for its identification in various samples. nist.govnist.gov GC-MS is considered a highly valid and accurate technique for ketone metrics, enabling the differentiation between nutritional and pathological ketosis states. researchgate.net
The fragmentation of this compound in an EI source leads to several key ions. The most abundant fragment ions observed in the mass spectrum of this compound are listed in the table below. nih.gov
Table 1: Prominent Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Fragment Structure |
| 43 | 99.99 | [CH₃CO]⁺ (Acetyl cation) |
| 56 | 34.67 | [C₄H₈]⁺ (Butene) |
| 85 | 26.27 | [CH₃COCH₂CO]⁺ |
| 41 | 24.21 | [C₃H₅]⁺ (Allyl cation) |
| 57 | 19.42 | [C₄H₉]⁺ (Butyl cation) |
Data sourced from the Human Metabolome Database and MassBank Europe. nih.gov
This technique is not only used for identification but also for quantitative analysis in various matrices. For instance, GC-MS has been employed for the determination of ketone bodies in blood, where acetoacetate is a key component. researchgate.net Furthermore, it is utilized in the analysis of substrates exposed to explosives, showcasing its versatility. mdpi.com
While electron ionization is a "hard" ionization technique that provides extensive fragmentation, Chemical Ionization (CI) is a "softer" method that typically results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). usp.br This is particularly useful for confirming the molecular weight of a compound when the molecular ion is weak or absent in the EI spectrum.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. When combined with chemical ionization, CI-HRMS becomes a powerful tool for the unambiguous identification of unknown compounds. rsc.org In a study on the synthesis of tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate, a derivative of tert-butyl acetoacetate, high-resolution mass spectrometry was used to confirm the structure of the newly synthesized compound. researchgate.net The precise mass measurement helps to distinguish between compounds with the same nominal mass but different elemental formulas. In a study involving transacetoacetylation with tert-butyl acetoacetate, ammonia (B1221849) CI spectra (CI-HRMS) were utilized to characterize the resulting products. lookchem.com
The selection of an appropriate mass calibrant is crucial for achieving accurate mass measurements in CI-HRMS. Research has been conducted to identify suitable commercially available mass calibrants, such as Ultramark 1621 and PFK, for positive chemical ionization-high resolution mass spectrometry. rsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile molecules such as polymers and biomolecules. In this method, the analyte is co-crystallized with a matrix compound. A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as intact ions. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio.
While not typically used for a small molecule like this compound itself, MALDI-TOF is highly relevant in the analysis of polymers and other materials synthesized using this compound derivatives. For example, in the development of bio-based polymers, MALDI-TOF was used to analyze acetoacetylated polyols derived from tall oil fatty acids and tert-butyl acetoacetate. mdpi.com The spectra confirmed the successful acetoacetylation process by showing a shift in the mass of the polyol peaks corresponding to the addition of acetoacetate groups. mdpi.com Similarly, in the synthesis of polyethylene (B3416737) glycol derivatives, the purity of the products was checked by MALDI-TOF mass spectroscopy using dithranol as a matrix. ub.edu The technique has also been applied to identify disulfide-bonded peptides through unique fragmentation signatures. nih.gov
Chemical Ionization High-Resolution Mass Spectrometry (CI-HRMS)
Chromatographic Separation and Analysis
Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity, including its enantiomeric purity.
Gas Chromatography (GC) is a cornerstone technique for monitoring the progress of chemical reactions involving this compound and for determining the purity of the final product. tcichemicals.comvwr.comvwr.com The method's ability to separate volatile components of a mixture makes it ideal for these applications. In the synthesis of various acetoacetates via transacetoacetylation with tert-butyl acetoacetate, GC is the method of choice for monitoring the reaction, especially for low-boiling nucleophiles. lookchem.com Reaction times are typically on the order of 30 minutes to an hour after reflux has been established. lookchem.com To obtain reproducible and reliable GC analyses, particularly for thermally labile compounds like tert-butyl acetoacetate, it is necessary to maintain the injector temperature below 180 °C. lookchem.com
In a patented process for preparing intermediate compounds for Vitamin B6, gas chromatography was used to monitor the reaction between the starting materials. googleapis.com After the reaction was complete, the yield of the product was calculated by quantitative gas chromatography. googleapis.com Commercial suppliers of this compound and its tert-butyl analogue specify the purity of their products as determined by GC, with typical purities exceeding 95-98%. tcichemicals.comvwr.comfishersci.com
Table 2: Typical GC Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Injector Temperature | < 180 °C (for tert-butyl acetoacetate) | lookchem.com |
| Oven Program | Initial temp. 135 °C, ramp 20 °C/min to 240 °C | lookchem.com |
| Purity Specification | >98.0% (GC) | tcichemicals.com |
| Application | Reaction monitoring, purity assessment, quantitative analysis | lookchem.comgoogleapis.com |
When this compound or its derivatives are used in asymmetric synthesis, the resulting products are often chiral. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP), is the primary technique for determining the enantiomeric purity (enantiomeric excess, ee) of these compounds. Chiral HPLC separates enantiomers by exploiting their differential interactions with the chiral stationary phase.
In the enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters, the enantiomeric excess of the products was determined by chiral HPLC analysis using various DAICEL CHIRALCEL and CHIRALPAK columns. Similarly, in the synthesis of the fragrance trans-magnolione, the enantiomeric excess of the final product, derived from the addition of tert-butyl acetoacetate, was determined by HPLC on a Chiralcel OJ-H column. academie-sciences.fr The use of chiral HPLC is also crucial in optimizing reaction conditions for enantioselective reactions, such as the Mannich reaction, where it is used to monitor the reaction progress and resolve diastereomers.
The choice of the chiral column and the mobile phase is critical for achieving good separation of the enantiomers. Polysaccharide-based chiral stationary phases are commonly used, and the separation mechanism involves a complex interplay of interactions, including hydrogen bonding and dipole-dipole interactions between the analyte, the chiral selector, and the mobile phase. mdpi.comscas.co.jp
Table 3: Examples of Chiral HPLC Applications in this compound Related Research
| Application | Chiral Column Used | Key Finding | Reference |
| Enantioselective Michael addition | DAICEL CHIRALCEL/CHIRALPAK | Determination of high enantiomeric excess (up to 99.5:0.5) in the products. | |
| Enantioselective synthesis of trans-magnolione | Chiralcel OJ-H | Determination of enantiomeric excess (up to 74%) of the final product. | academie-sciences.fr |
| Enantioselective Mannich reactions | Not specified | Monitoring reaction progress and resolving diastereomers to achieve high enantioselectivity (up to 99% ee). | |
| Enantioseparation of marinoepoxides | CHIRAL ART Cellulose (B213188)/Amylose | Successful baseline separation of enantiomers with high selectivity and resolution. | mdpi.com |
Thin Layer Chromatography (TLC) for Isomer Separation
Computational Chemistry and Molecular Modeling Studies
Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. uni-muenchen.de This approach, which includes methods like Austin Model 1 (AM1), significantly reduces computational cost while often providing valuable insights into molecular properties. uni-muenchen.de These methods are particularly useful for calculating energetic properties, such as heats of formation, to assess the thermodynamic stability of different molecular structures. uni-muenchen.de
A key application of the AM1 method in the study of this compound is the energetic analysis of its isomers and reaction pathways. sandiego.edu In one pedagogical study, theoretical semi-empirical molecular modeling with AM1 was used to determine which product of the reaction between morpholine (B109124) and t-butyl acetoacetate is thermodynamically favored. sandiego.edu By calculating the AM1 energy for the reactants (t-butyl acetoacetate, morpholine), possible products (enamine ester, ketoamide), and byproducts, students could predict the thermodynamically controlled product. sandiego.edu The calculated energy, representing the heat of formation, allows for a direct comparison of the relative stability of the molecules. uni-muenchen.desandiego.edu The Sparkle/AM1 model has also been employed to calculate the ground-state geometry of metal complexes derived from related acetoacetate ligands. acs.org
| Compound/Intermediate | Role in Analysis | Information Gained from AM1 Calculation |
| t-Butyl Acetoacetate | Reactant | Ground state energy (heat of formation) |
| Morpholine | Reactant | Ground state energy (heat of formation) |
| Enamine Ester Product | Possible Product | Calculated energy to determine relative stability |
| Ketoamide Product | Possible Product | Calculated energy to determine relative stability |
| t-Butanol | Byproduct | Ground state energy for overall reaction thermodynamics |
This table illustrates the application of AM1 calculations for energetic analysis in a reaction involving t-butyl acetoacetate, as described in educational research. sandiego.edu
Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating molecular structures, properties, and reaction mechanisms. mdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational expense.
In the context of this compound and its derivatives, DFT calculations are applied to:
Optimize Molecular Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule.
Predict Spectroscopic Properties: Calculations can predict vibrational frequencies (IR spectra) and electronic transitions (UV-vis spectra), which aids in the interpretation of experimental data. researchgate.net
Elucidate Reaction Mechanisms: DFT is instrumental in mapping out the energy profiles of chemical reactions, including the structures of transition states and intermediates. worldscientific.com This provides deep insight into how reactions proceed and why certain products are formed.
Analyze Electronic Properties: DFT can be used to calculate properties like the electrostatic potential (ESP) on the molecular surface. sci-hub.sebohrium.com
A notable study utilized DFT in conjunction with molecular dynamics to investigate the properties of cellulose acetoacetates, which can be synthesized using tert-butyl acetoacetate. sci-hub.sebohrium.com In this research, DFT calculations were performed to analyze the electrostatic potential of the molecules, revealing how the replacement of hydroxyl groups with acetoacetate groups altered the polar and non-polar surface areas of the polymer. sci-hub.sebohrium.com This information was crucial for understanding the molecule's interaction with water and its resulting solubility. sci-hub.se
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. bnl.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions. bnl.govunifi.it
MD simulations are particularly valuable for studying the condensed-phase properties of this compound derivatives, especially their solubility and interactions in solution. A comprehensive study on cellulose acetoacetates (CAA), derived from the reaction of cellulose with tert-butyl acetoacetate, employed MD simulations to understand how the degree of substitution (DS) by acetoacetate groups affects water solubility. sci-hub.sebohrium.com
The simulations provided key insights into:
Solvation Free Energy: The energy change associated with dissolving the molecule in a solvent was calculated to predict solubility trends. The study found that as the DS increased from 0.3 to 0.8, the polar solvation free energies increased, contributing to higher water solubility. sci-hub.sebohrium.com
Intermolecular Hydrogen Bonding: The number and lifetime of hydrogen bonds between CAA molecules and surrounding water molecules were analyzed. The total number of hydrogen bonds was found to increase with the DS, as the acetoacetate groups provide additional hydrogen bond acceptor sites. sci-hub.se
Van der Waals (vdW) Interactions: The simulations also accounted for non-polar vdW interactions, which became more significant at higher degrees of substitution and contributed to a decrease in solubility above a DS of 0.8. sci-hub.se
| Interaction Type | Role in Solubility (Cellulose Acetoacetate Study) | Key Finding from MD Simulation |
| CAA-Water Hydrogen Bonds | Promotes dissolution in water. | The number of hydrogen bonds increases as the degree of substitution (DS) increases, offering more sites for interaction with water. sci-hub.se |
| CAA-CAA van der Waals Forces | Promotes aggregation and reduces solubility. | Growing vdW interactions among CAA molecules at higher DS contribute to decreasing water solubility. sci-hub.se |
| Polar Solvation Energy | The main energetic driver for solubility. | This energy increases with DS up to a point (0.8), enhancing solubility. sci-hub.sebohrium.com |
This table summarizes the intermolecular interactions of a this compound derivative (cellulose acetoacetate) as analyzed by Molecular Dynamics simulations to explain solubility behavior. sci-hub.sebohrium.com
Semi-Empirical Methods (e.g., AM1) for Energetic Analysis
Kinetic vs. Thermodynamic Control Studies in Reaction Pathways
In chemical reactions where multiple products can be formed, the distribution of these products can often be influenced by the reaction conditions. This leads to the concepts of kinetic and thermodynamic control. The kinetically controlled product is the one that is formed fastest, while the thermodynamically controlled product is the most stable one. libretexts.org These principles are well-demonstrated in reactions involving acetoacetic esters.
A notable example involves the reaction of morpholine with t-butyl acetoacetate. acs.orgacs.org In a one-to-one molar ratio, this reaction can yield two different products: the enaminoester, which is the kinetically controlled product, or the ketoamide, which is the thermodynamically controlled product. acs.orgresearcher.lifeunirioja.es Researchers have shown that by manipulating the reaction conditions, one product can be favored over the other. researchgate.net
Under kinetic control conditions, which typically involve lower temperatures, the reaction is irreversible, and the product that forms through the lowest energy transition state predominates. For the reaction between morpholine and t-butyl acetoacetate, mixing the reactants in an ice-water bath favors the formation of the enaminoester. acs.org Conversely, thermodynamic control conditions, which involve higher temperatures and allow the reaction to be reversible, lead to the most stable product. Heating the reactants to approximately 165°C allows the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product, the ketoamide. researchgate.netsandiego.edu
The selection between kinetic and thermodynamic pathways is a crucial consideration in the synthesis of complex molecules where specific isomers are desired.
Table 1: Kinetic vs. Thermodynamic Product Formation in the Reaction of Morpholine with t-Butyl Acetoacetate
| Control Type | Reaction Conditions | Primary Product | Reference |
| Kinetic | Reactants mixed in an ice-water bath with molecular sieves, left at room temperature. | Enaminoester | acs.orgsandiego.edu |
| Thermodynamic | Reactants heated to ~165°C with slow addition of morpholine, followed by distillation. | Ketoamide | researchgate.netsandiego.edu |
Process Optimization and Intensification Strategies for this compound Production and Utilization
The industrial production and application of this compound benefit significantly from process optimization and intensification. These strategies aim to enhance reaction yield, improve efficiency, and reduce costs and environmental impact. While many detailed studies focus on the closely related compound butyl acetate (B1210297), the underlying principles of reactor design and optimization are directly applicable to this compound synthesis, particularly in esterification and transesterification reactions.
Reactor Design and Engineering for Enhanced Yield
Advanced reactor engineering is pivotal in overcoming equilibrium limitations inherent in esterification reactions, thereby boosting product yield.
Membrane reactors (MRs) represent an intensified process technology that combines reaction and separation within a single unit. mdpi.com This is particularly advantageous for equilibrium-limited reactions, such as the esterification process to produce butyl acetate, a proxy for this compound synthesis. mdpi.comresearchgate.net By using a selective membrane to continuously remove a byproduct, typically water, the reaction equilibrium is shifted towards the products, resulting in a higher conversion of reactants. researchgate.net
In the production of butyl acetate via the esterification of n-butanol with acetic acid, studies have shown that a membrane reactor using an Amberlyst-15 catalyst can achieve an n-butanol conversion of 92.0%, significantly higher than the 69.8% achieved in a conventional reactor. mdpi.comresearchgate.net This demonstrates the potential of membrane reactor technology to substantially enhance yields in ester production.
Table 2: Comparison of Reactor Technologies for Butyl Acetate Production
| Reactor Type | n-butanol Conversion (%) | Key Advantage | Reference |
| Conventional Reactor | 69.8% | Baseline for comparison. | mdpi.comresearchgate.net |
| Membrane Reactor (MR) | 92.0% | Overcomes equilibrium limits by removing water. | mdpi.comresearchgate.net |
| Reactive Distillation (RD) | 98.0% | High conversion through integrated reaction and separation. | mdpi.com |
Reactive distillation (RD) is another highly effective process intensification strategy that integrates chemical reaction and distillation in a single column. researchgate.net Reactants are fed into the column, and as they react, the products are continuously separated based on their boiling points. This removal of products from the reaction zone also shifts the equilibrium, driving the reaction towards completion. core.ac.uk
For the production of butyl acetate, reactive distillation processes have been shown to be economically superior to conventional reactor-separator systems, with one analysis indicating a 20% lower total annual cost. researchgate.net The process can be simulated and optimized using software like Aspen Plus to determine the ideal number of stages, feed locations, and reflux ratio. core.ac.ukcore.ac.uk The use of solid acid catalysts like Amberlyst-15 within the reactive zone is common, with operational temperatures kept below 120°C to ensure catalyst stability. core.ac.uk The integration of reactive distillation can lead to high product purity and significant energy savings.
Membrane Reactor Technology
Statistical Experimental Design for Process Parameter Optimization
To systematically determine the optimal conditions for a chemical process, statistical experimental design methods are employed. These methodologies allow for the simultaneous investigation of multiple variables, leading to a comprehensive understanding of their effects on the process outcome.
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. researchgate.net It is particularly useful for modeling and analyzing problems in which a response of interest is influenced by several variables. researchgate.net A common RSM design is the Box-Behnken design (BBD). researchgate.net
In the context of ester production, RSM has been successfully applied to optimize the transesterification of butanol with ethyl acetate to produce butyl acetate. researchgate.net Key process variables such as catalyst loading, molar ratio of reactants, and reaction temperature are evaluated to find the conditions that maximize the product yield. researchgate.net For example, one study on the enzymatic synthesis of butyl acetate identified optimal conditions as a temperature of 40°C, a butanol-to-acetic acid molar ratio of 3:1, and an enzyme content of 7.5% by weight, achieving a conversion of over 90%. researchgate.net Another study using a borated USY zeolite catalyst for transesterification reported a 96% yield of butyl acetate under optimized conditions determined by RSM. researchgate.net These examples highlight RSM's effectiveness in fine-tuning process parameters to achieve maximum efficiency.
Table 3: Example of Optimized Parameters for Butyl Acetate Synthesis using RSM
| Process/Catalyst | Parameter | Optimal Value | Resulting Yield/Conversion | Reference |
| Enzymatic Synthesis | Temperature | 40°C | >90% conversion | researchgate.net |
| Substrate Molar Ratio (Butanol:Acetic Acid) | 3:1 | researchgate.net | ||
| Enzyme Content (% of substrate wt.) | 7.5% | researchgate.net | ||
| Transesterification over 4% (w/w) B-USY catalyst | Catalyst Loading | 5% | 96% yield | researchgate.net |
| Molar Ratio (Butanol:Ethyl Acetate) | 2:1 | researchgate.net | ||
| Reaction Temperature | 373 K | researchgate.net |
Catalyst Development and Performance Evaluation
The synthesis of this compound, often achieved through transesterification, is highly dependent on the catalyst employed. Research has increasingly focused on developing robust, efficient, and reusable heterogeneous catalysts to overcome the drawbacks of traditional homogeneous systems, such as corrosion, toxicity, and difficulties in product separation. mdpi.com
Heterogeneous solid acid catalysts are central to modernizing this compound production. Among these, sulfated zirconia (SZ) and modified zeolites have shown significant promise.
Sulfated Zirconia (SZ): Sulfated zirconia is a solid superacid catalyst known for its high thermal stability and strong acidic sites, which are effective in catalyzing esterification and transesterification reactions. ekb.egresearchgate.net The catalytic activity of SZ is attributed to the presence of both Brønsted and Lewis acid sites on its surface, with the tetragonal crystalline phase of zirconia being particularly active. researchgate.netmdpi.comresearchgate.net In reactions analogous to this compound synthesis, such as the Pechmann condensation involving ethyl acetoacetate, SZ has demonstrated its effectiveness. ekb.egresearchgate.net The modification of zirconia with sulfate (B86663) groups significantly enhances its acidity and, consequently, its catalytic performance. researchgate.net
Borated Zirconia and Zeolites: A combination of borate (B1201080) and zirconia has been shown to be a selective and inexpensive catalyst for transesterification under solvent-free conditions. rsc.org In a comparative study involving the transesterification of methyl acetoacetate, a borate/zirconia catalyst demonstrated higher yields than sulfated zirconia alone. rsc.org The enhanced activity is suggested to be due to the electronic interaction between the three-coordinated boron and the zirconia support. rsc.org
Ultrastable Y (USY) zeolites are another class of heterogeneous catalysts valued for their structural stability, defined pore structure, and high surface area. acsmaterial.com These crystalline aluminosilicates can be modified to fine-tune their acidic properties for specific reactions. mdpi.comphyschem.cz While specific research on borated USY zeolite for this compound is limited, the principles of zeolite catalysis are applicable. Zeolites like Cu(I)-exchanged USY have been used effectively in coupling reactions, showcasing their versatility. mdpi.com The incorporation of heteroatoms like tin or zirconium into the zeolite framework can generate Lewis acid sites crucial for catalyzing reactions involving carbonyl groups. nih.gov
Table 1: Comparative Performance of Zirconia-Based Catalysts in Transesterification
| Catalyst | Reactants | Key Findings | Reference |
|---|---|---|---|
| Borate/Zirconia | Methyl Acetoacetate + Cyclohexanol | Higher yield compared to sulfated zirconia. rsc.org | rsc.org |
| Sulfated Zirconia (SZ) | Methyl Acetoacetate + Cyclohexanol | Lower yield than Borate/Zirconia. rsc.org | rsc.org |
| 6% Zn/Sulfated Zirconia | Resorcinol + Ethyl Acetoacetate | Possessed the maximum catalytic activity and number of acid sites among tested Zn/SZ catalysts. ekb.eg | ekb.eg |
A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing economically and environmentally sustainable processes.
Studies on zirconia-based catalysts have demonstrated excellent reusability. A perlite-supported sulfated zirconia catalyst used in a vapor phase alkylation reaction was regenerated and reused for five consecutive cycles without a significant loss in its catalytic activity. mdpi.com The catalyst maintained a conversion rate between 85-92% over these cycles. mdpi.com Similarly, a borate/zirconia catalyst used for the transesterification of a β-keto ester was recovered and reused at least three times without any noticeable decrease in its activity. rsc.org
The reusability of zeolite catalysts has also been investigated. A Cu(I)-USY catalyst was recovered and reused, although a decline in activity was observed under basic conditions, suggesting degradation of the zeolite structure. mdpi.com For many heterogeneous catalysts, a simple regeneration step, such as washing with a solvent to remove adsorbed materials followed by calcination, can restore the active sites. nih.gov For instance, spent CaO catalysts used in biodiesel production were washed and calcined, allowing for their reuse with only a minor drop in yield over several cycles. nih.gov
Table 2: Catalyst Reusability in Related Reactions
| Catalyst | Reaction Type | Reusability Results | Reference |
|---|---|---|---|
| Perlite Supported Sulfated Zirconia | Vapor Phase Alkylation | Reusable for 5 cycles with conversion dropping from 92% to 85%. mdpi.com | mdpi.com |
| Borate/Zirconia | Transesterification | Reused at least 3 times with no appreciable loss of activity. rsc.org | rsc.org |
| Cu(I)-USY Zeolite | Oxidative Phenol (B47542) Coupling | Significant drop in activity after the first run under basic conditions. mdpi.com | mdpi.com |
| Calcined Dolomite | Ultrasound-Assisted Transesterification | Yield decreased from 98.8% to 89.8% after the eighth reuse. nih.gov | nih.gov |
Heterogeneous Catalysis (e.g., Borated USY Zeolite, Sulfated Zirconia)
Process Scale-Up Methodologies and Challenges
Translating a laboratory-scale synthesis of this compound to industrial production presents several challenges. Historically, large-scale production methods have been hampered by low yields, often in the range of 50-65%, and the formation of by-products that complicate purification. google.com Older methods involving certain raw materials could also lead to equipment corrosion. google.com
One of the primary challenges in scaling up reactions with heterogeneous catalysts is maintaining catalyst integrity and activity. For example, in large-scale production, using a stirred-tank reactor can lead to the mechanical breakdown (attrition) of the catalyst particles. An alternative approach is to use a fixed-bed loop reactor, where the reactants are circulated through a column containing the immobilized catalyst. This design was successfully used to scale up a two-step enzymatic process by a factor of 200, avoiding catalyst attrition.
Future Directions and Emerging Research Areas of Butyl Acetoacetate
Exploration of Novel Reaction Pathways and Reactivity Patterns
Researchers are actively investigating new ways to synthesize and utilize butyl acetoacetate (B1235776). One area of focus is the development of novel reaction pathways that offer alternatives to traditional methods. For instance, the Perkin reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate is being explored for the synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, a precursor for organic solar cell components. mdpi.com Additionally, the reactivity of butyl acetoacetate is being harnessed in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step.
The unique reactivity of β-keto esters like this compound, which can act as both electrophiles and nucleophiles, makes them valuable in organic synthesis. researchgate.net Scientists are exploring how to control this reactivity to achieve selective transformations. For example, research has shown that β-keto esters can be selectively transesterified over other types of esters, likely through an enol intermediate. rsc.org Understanding and controlling these reactivity patterns is key to unlocking new synthetic possibilities.
Advanced Catalyst Design for Sustainable and Efficient Synthesis
The development of advanced catalysts is crucial for making the synthesis of this compound more sustainable and efficient. While traditional acid catalysts like sulfuric acid are effective, researchers are exploring greener alternatives. Solid acid catalysts, such as sulfonated resins, offer the advantage of easier separation and recycling.
Recent studies have investigated the use of various lipases as biocatalysts for the transesterification of methyl acetoacetate with n-butanol to produce this compound. researchgate.net Among the enzymes tested, Novozym 435 showed the highest activity. researchgate.net The use of biocatalysts offers the potential for milder reaction conditions and improved selectivity. researchgate.net Furthermore, novel catalysts like BF3·OEt2 have been shown to be effective for the selective transesterification of β-ketoesters. researchgate.net The design of new catalytic systems, including those based on nanotechnology and metal-organic frameworks, is an active area of research aimed at improving reaction rates and yields.
Development of Next-Generation Polymeric Materials with Tailored Functionalities
This compound is a valuable monomer for the creation of advanced polymeric materials with specific, tunable properties. Its ability to undergo transesterification allows for its incorporation into various polymer backbones, such as polyesters and acrylics. chemicalbook.com This has led to the development of acetoacetyl-functional resins used in coatings and adhesives. ontosight.ai
A significant area of research is the development of bio-based polymers using this compound. For example, acetoacetylated castor oil and soybean oil have been used to create new coating materials. mdpi.comresearchgate.net These bio-based polymers offer a more sustainable alternative to traditional petroleum-based materials. mdpi.com Researchers are also exploring the use of this compound in the synthesis of cellulose-based materials, creating films with properties like UV shielding. rsc.org The ability to precisely control the chemical structure and functionality of these polymers opens up possibilities for applications in fields ranging from medicine to materials science. ontosight.ai
Bio-Inspired Synthesis and Enhanced Biocatalysis Applications
Drawing inspiration from natural processes, researchers are developing bio-inspired methods for the synthesis and application of this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key focus area. Lipases, for instance, have been successfully used for the synthesis of this compound through transesterification. researchgate.netcapes.gov.br This enzymatic approach often proceeds under milder conditions than traditional chemical catalysis. researchgate.net
Whole-cell biocatalysis is also being explored. For example, Saccharomyces cerevisiae has been used for the asymmetric reduction of tert-butyl acetoacetate to produce (S)-tert-butyl 3-hydroxybutyrate (B1226725), a valuable chiral building block. researchgate.net The use of deep eutectic solvents (DESs) in combination with biocatalysts is another emerging area, as DESs can enhance substrate solubility and enzyme stability. mdpi.com These bio-inspired approaches are paving the way for more sustainable and selective chemical manufacturing processes. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Environmental Impact Mitigation and Sustainable Chemistry Solutions Pertaining to this compound Processes
Reducing the environmental footprint of chemical processes is a major goal of modern chemistry. For this compound, this involves developing greener synthesis methods and mitigating the environmental impact of its production. solubilityofthings.com The Waste Reduction (WAR) algorithm is one tool that can be used to assess the potential environmental impact of a chemical process and identify areas for improvement. researchgate.netresearchgate.net
Sustainable chemistry solutions for this compound production include the use of biocatalysts and renewable feedstocks. researchgate.net For example, the synthesis of bio-based polymers from acetoacetylated vegetable oils reduces the reliance on fossil fuels. mdpi.com Another strategy is to design processes that minimize waste and energy consumption. This can be achieved through process intensification techniques like reactive distillation, where reaction and separation occur in the same unit. researchgate.net The development of catalyst-free reaction conditions, such as the reaction of lignin (B12514952) with t-butyl acetoacetate, also contributes to more environmentally friendly processes. rsc.org
Q & A
Q. What are the key considerations for optimizing the synthesis of butyl acetoacetate in laboratory settings?
Synthesis optimization requires attention to reaction conditions, catalyst selection, and purification methods. For example, enzymatic approaches using Saccharomyces cerevisiae B5 can achieve asymmetric reduction of tert-butyl acetoacetate with high enantioselectivity, while organocatalysts like squaramide derivatives enable enantioselective Mannich reactions . Solvent choice (e.g., ethanol, ether) and temperature control (e.g., room temperature for saponification reactions) are critical for yield and purity . Post-synthesis purification via distillation or chromatography is essential to isolate the product from side reactions, such as ester hydrolysis or ketone formation .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the ester and ketone functional groups, as demonstrated in studies of α-alkylated derivatives .
- Gas chromatography (GC) with flame ionization detection to assess purity (>98% as per industrial standards) .
- Refractive index and boiling point measurements to verify physical properties against literature values (e.g., n²⁰/D = 1.4096, boiling point ~184°C) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Wear butyl rubber gloves (permeation resistance >8 hours) and N95/P1 respirators during aerosol-generating procedures .
- Ventilation: Use fume hoods to mitigate inhalation risks, as the compound’s vapor pressure may cause respiratory irritation .
- Spill management: Absorb spills with inert materials (e.g., vermiculite) and avoid contact with incompatible substances like strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
Discrepancies often arise from variations in experimental conditions (e.g., temperature, solvent polarity). For instance, water solubility is reported as 9 g/L at 20°C , but this may decrease in saline buffers. To validate
- Conduct controlled solubility assays under standardized conditions.
- Compare results with computational predictions (e.g., COSMO-RS simulations) .
- Replicate conflicting studies using identical reagents and equipment .
Q. What mechanistic insights explain the unexpected stability of this compound derivatives under decarboxylation conditions?
Studies on α-ethyl-α-butyl acetoacetate show that decarboxylation is suppressed unless the product stabilizes via conjugation (e.g., aromatic systems like furanones). Use isotopic labeling (¹³C) to track carbon migration and DFT calculations to model transition states . Kinetic studies under varying pH and temperature can further elucidate reaction pathways .
Q. How do catalytic systems influence the enantioselectivity of this compound in asymmetric reactions?
- Organocatalysts: Squaramide catalysts induce high enantioselectivity (>90% ee) in Mannich reactions by stabilizing enolate intermediates via hydrogen-bonding interactions .
- Biocatalysts: Saccharomyces cerevisiae B5 achieves asymmetric reduction through NADPH-dependent ketoreductases, with enantioselectivity dependent on substrate binding orientation .
- Metal catalysts: Titanium-based systems (e.g., tetrabutyl titanate) may enhance reactivity but require rigorous moisture control .
Q. What strategies are effective in reconciling contradictory spectral data (e.g., NMR, IR) for this compound derivatives?
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- IR spectroscopy coupled with computational assignments (e.g., DFT-calculated vibrational frequencies) to resolve overlapping peaks .
- X-ray crystallography for unambiguous structural confirmation, though this requires high-purity crystals .
Q. How can computational modeling enhance the design of this compound-based synthetic pathways?
- Density Functional Theory (DFT): Predict reaction energetics and transition states for decarboxylation or asymmetric catalysis .
- Molecular docking: Simulate enzyme-substrate interactions to optimize biocatalytic systems .
- Solvent effect modeling: Use COSMO-RS to select solvents that maximize yield and selectivity .
Methodological Guidelines
Q. What experimental controls are critical when studying this compound’s reactivity in multicomponent reactions?
Q. How should researchers document and report synthetic procedures involving this compound to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
